2,5-Bis(2-thienyl)-3,4-dinitrothiophene

Descripción general

Descripción

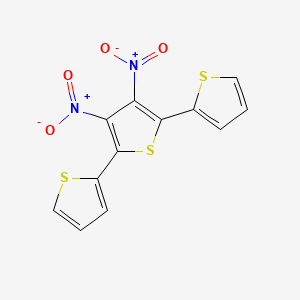

2,5-Bis(2-thienyl)-3,4-dinitrothiophene is an organic compound characterized by its unique structure, which includes two thienyl groups and two nitro groups attached to a thiophene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(2-thienyl)-3,4-dinitrothiophene typically involves the nitration of 2,5-bis(2-thienyl)thiophene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 3 and 4 positions of the thiophene ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors for better control over reaction parameters.

Types of Reactions:

Oxidation: The nitro groups in this compound can undergo reduction reactions to form amino derivatives. Common reagents for this reduction include hydrogen gas in the presence of a palladium catalyst or chemical reductants like tin(II) chloride.

Substitution: The thienyl groups can participate in electrophilic substitution reactions, such as halogenation, where reagents like bromine or chlorine can be used to introduce halogen atoms into the molecule.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Halogenation: Bromine or chlorine in the presence of a suitable solvent like chloroform or carbon tetrachloride.

Major Products:

Reduction: Formation of 2,5-Bis(2-thienyl)-3,4-diaminothiophene.

Halogenation: Formation of halogenated derivatives such as 2,5-Bis(2-thienyl)-3,4-dibromothiophene.

Aplicaciones Científicas De Investigación

Photovoltaic Cells

The compound has been utilized in the fabrication of bulk heterojunction (BHJ) solar cells. For instance:

- Efficiency Metrics : Devices incorporating derivatives of 2,5-bis(2-thienyl)-3,4-dinitrothiophene have achieved power conversion efficiencies (PCE) exceeding 20% when combined with suitable acceptors like PCBM (Phenyl-C61-butyric acid methyl ester) .

- Material Stability : The resulting solar cells exhibit high thermal and light-soaking stability, making them suitable for long-term applications in renewable energy.

Organic Light-Emitting Diodes (OLEDs)

The compound's unique electronic properties also make it a candidate for OLEDs:

- Emission Properties : Low band-gap copolymers derived from this compound have shown promising electroluminescent properties with emission peaks in the deep red to near-infrared range .

- Device Performance : OLED devices using these materials have demonstrated efficient light emission and operational stability under various conditions.

Case Study 1: Photodetectors

Research has indicated that small molecule photodetectors (SMPDs) based on thieno[3,4-b]thiadiazole structures derived from this compound show high detectivity levels. For example:

- Detectivity Levels : One study reported a detectivity of Jones at a wavelength of 800 nm under specific bias conditions .

- Transparency : These devices can be designed to be visibly transparent with an average transmittance of around 45% in the visible spectrum.

Case Study 2: Synthesis Innovations

Recent advances in synthetic methodologies have streamlined the production of this compound:

- Efficient Synthesis : New synthetic routes have been developed that allow for higher yields and purities (>98%), contributing to more effective material production for electronic applications .

- Functionalization Potential : The ability to modify the compound through reduction and coupling reactions enhances its applicability in diverse electronic systems.

Mecanismo De Acción

The mechanism by which 2,5-Bis(2-thienyl)-3,4-dinitrothiophene exerts its effects is largely dependent on its electronic structure. The nitro groups are electron-withdrawing, which affects the electron density on the thiophene ring and the thienyl groups. This can influence the compound’s reactivity and interaction with other molecules. In biological systems, the compound may interact with proteins or nucleic acids, potentially altering their function or activity.

Comparación Con Compuestos Similares

2,5-Bis(2-thienyl)thiophene: Lacks the nitro groups, making it less electron-deficient and potentially less reactive in certain types of chemical reactions.

2,5-Bis(2-thienyl)-3,4-diaminothiophene: The reduced form of 2,5-Bis(2-thienyl)-3,4-dinitrothiophene, with amino groups instead of nitro groups, which can significantly alter its electronic properties and reactivity.

Uniqueness: this compound is unique due to the presence of both electron-withdrawing nitro groups and electron-rich thienyl groups, creating a compound with a distinct balance of electronic properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of advanced materials for organic electronics.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better harness its potential in various scientific and industrial fields.

Actividad Biológica

2,5-Bis(2-thienyl)-3,4-dinitrothiophene (BDT) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of BDT, including its antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

BDT has a molecular formula of and features two thienyl groups and two nitro substituents on a thiophene ring. Its structure can be represented as:

The presence of electron-withdrawing nitro groups enhances its reactivity and biological activity.

Antimicrobial Activity

Research indicates that BDT exhibits significant antimicrobial properties. A study on substituted thiophenes, including BDT, demonstrated effective inhibition against various microorganisms, including Escherichia coli, Micrococcus luteus, and Aspergillus niger. The minimum inhibitory concentrations (MICs) for these organisms were recorded, showcasing BDT's potential as an antimicrobial agent.

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against M. luteus | MIC (µg/mL) against A. niger |

|---|---|---|---|

| BDT | 15 | 10 | 20 |

| 2-chloro-3,5-dinitrothiophene | 5 | 3 | 8 |

| 2-bromo-3,5-dinitrothiophene | 7 | 5 | 10 |

This data suggests that BDT is comparable to other more studied derivatives in terms of antimicrobial efficacy .

Anticancer Activity

BDT has also been evaluated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS). The mechanism involves the disruption of mitochondrial function and activation of caspases, leading to programmed cell death.

A notable study explored the effects of BDT on human breast cancer cells (MCF-7). The results indicated that BDT treatment resulted in:

- Inhibition of cell proliferation : A dose-dependent decrease in cell viability was observed.

- Induction of apoptosis : Flow cytometry analysis revealed increased annexin V staining in treated cells.

- Activation of caspases : Significant upregulation of caspase-3 and caspase-9 was detected.

These findings highlight the potential of BDT as a lead compound for developing new anticancer therapies .

The biological activity of BDT is primarily attributed to its ability to interact with cellular components:

- Nucleophilic Attack : The nitro groups can undergo reduction to form amino derivatives that may interact with cellular thiols.

- Formation of Meisenheimer Complexes : This interaction can lead to the modification of biomolecules, disrupting essential cellular processes .

- Oxidative Stress Induction : The compound generates ROS, which can damage cellular components like DNA and proteins, ultimately leading to apoptosis in cancer cells .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various nitrothiophenes against clinical isolates. BDT was found to be effective against multi-drug resistant strains, indicating its potential use in treating resistant infections.

- Cancer Cell Line Studies : In a series of experiments involving different cancer cell lines (e.g., lung and breast cancer), BDT showed promising results in reducing tumor growth in xenograft models when administered at specific dosages.

Propiedades

IUPAC Name |

3,4-dinitro-2,5-dithiophen-2-ylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N2O4S3/c15-13(16)9-10(14(17)18)12(8-4-2-6-20-8)21-11(9)7-3-1-5-19-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPTUQHNCFXOVAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C(=C(S2)C3=CC=CS3)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N2O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00571563 | |

| Record name | 2~3~,2~4~-Dinitro-1~2~,2~2~:2~5~,3~2~-terthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205170-72-5 | |

| Record name | 2~3~,2~4~-Dinitro-1~2~,2~2~:2~5~,3~2~-terthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.